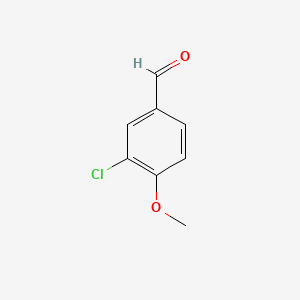

3-Chloro-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVGYYIZXPXHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197671 | |

| Record name | 3-Chloroanisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4903-09-7 | |

| Record name | 3-Chloro-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4903-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroanisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004903097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroanisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloro-4-methoxybenzaldehyde, a key intermediate in various organic syntheses. The information is curated for researchers, scientists, and professionals in drug development, offering a quick yet detailed reference.

Core Physical and Chemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [1][2][3][4] |

| Appearance | White to almost white powder or crystal | [2][5] |

| Melting Point | 53-60 °C | [1][2][4][5][6] |

| Boiling Point | 128 °C at 5 Torr | [2][5] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2][5] |

| Flash Point | 120.70 °C | [1] |

| CAS Number | 4903-09-7 | [1][2][4] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound. The following spectral data have been reported:

-

¹H NMR: Spectra are available and confirm the proton environments within the molecule.[3]

-

Mass Spectrometry (GC-MS): The mass spectrum shows characteristic peaks at m/z 169, 170, and 171, corresponding to the molecular ion and its isotopic pattern.[3][7]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and consistent with the functional groups present in the compound.[3]

-

Raman Spectroscopy: FT-Raman spectra have been recorded for this compound.[3]

Safety and Handling

This compound is classified as an irritant.[3] The following GHS hazard statements apply:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]

For detailed safety information, please refer to the Safety Data Sheet (SDS).[8][9][10]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the cited literature, standard laboratory procedures are employed. Below are generalized methodologies for key experiments.

Melting Point Determination: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point apparatus). The temperature is raised slowly, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

Boiling Point Determination at Reduced Pressure: The boiling point of 128 °C is reported at a reduced pressure of 5 Torr.[2][5] This is typically determined using vacuum distillation. The compound is heated in a distillation flask connected to a vacuum pump. A manometer is used to monitor the pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Test: A small amount of this compound is added to a test tube containing the solvent (e.g., methanol). The mixture is agitated to observe if the solid dissolves completely at room temperature. Gentle heating can be applied to determine solubility at elevated temperatures.

Synthesis Workflow

This compound can be synthesized from 3-chloro-4-hydroxybenzaldehyde. The following diagram illustrates the reaction workflow.

References

- 1. This compound | 4903-09-7 | FC70306 [biosynth.com]

- 2. This compound | 4903-09-7 [amp.chemicalbook.com]

- 3. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 4903-09-7 [sigmaaldrich.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 4903-09-7 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. biosynth.com [biosynth.com]

- 9. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-4-methoxybenzaldehyde (CAS: 4903-09-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzaldehyde, a key chemical intermediate. It covers its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on data presentation and experimental methodologies.

Chemical and Physical Properties

This compound is an aromatic compound characterized by a benzaldehyde ring substituted with a chlorine atom and a methoxy group.[1][2] It typically appears as a white to light yellow crystalline powder.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4903-09-7 | [2] |

| Molecular Formula | C₈H₇ClO₂ | [2] |

| Molecular Weight | 170.59 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Chloro-p-anisaldehyde, 4-Methoxy-3-chlorobenzaldehyde | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 56-60 °C | [5] |

| Boiling Point | 128 °C at 5 Torr | [5] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 120.70 °C | [2] |

| Solubility | Soluble in methanol | [5] |

| InChI | InChI=1S/C8H7ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | [4] |

| SMILES | COC1=C(C=C(C=C1)C=O)Cl | [4] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available, consistent with structure. | [4] |

| IR Spectroscopy | Spectra available. | [4] |

| Mass Spectrometry (GC-MS) | m/z top peak: 169, 2nd highest: 170, 3rd highest: 171. | [4] |

| Raman Spectroscopy | Spectra available. | [4] |

Note: Detailed spectral data can be accessed through chemical databases such as PubChem.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the methylation of 3-chloro-4-hydroxybenzaldehyde.

Experimental Protocol: Methylation of 3-chloro-4-hydroxybenzaldehyde

This protocol is a representative method based on standard procedures for phenol methylation.[6][7][8]

Materials:

-

3-chloro-4-hydroxybenzaldehyde

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in acetone or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Methylation: While stirring vigorously, add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Synthesis of 3-chloro-4-methoxybenzylamine

A key application is its use in the synthesis of 3-chloro-4-methoxybenzylamine, a precursor for several active pharmaceutical ingredients. This transformation is typically achieved through reductive amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve this compound (1 equivalent) and a source of ammonia, such as ammonium acetate (excess), in a suitable solvent like methanol.

-

Reduction: Add a reducing agent, for instance, sodium cyanoborohydride, to the mixture.

-

Reaction: Stir the reaction mixture at an appropriate temperature (e.g., 60°C) until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by distillation or chromatography to yield 3-chloro-4-methoxybenzylamine.

Caption: Reductive amination of this compound.

Biological Activity

While specific signaling pathways for this compound are not extensively detailed, related substituted benzaldehydes have been studied for their biological effects.

-

Cytotoxicity: Certain substituted benzaldehydes have demonstrated cytotoxic effects against cancer cell lines.[2][9] The mechanisms can involve the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of enzymes like topoisomerase II.[1][10] The presence and position of substituents on the benzene ring are critical for this activity.[2]

-

Melanogenesis: Methoxy-substituted benzaldehydes have been investigated for their influence on melanogenesis.[11][12] This activity is often linked to the inhibition of tyrosinase, a key enzyme in melanin production.[11][13]

Further research is required to elucidate the specific biological mechanisms of this compound.

Safety and Handling

This compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a dry, well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.ufc.br [repositorio.ufc.br]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4903-09-7 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Chloro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-Chloro-4-methoxybenzaldehyde, a key intermediate in organic synthesis. Through a detailed examination of its physicochemical properties and spectroscopic data, this document outlines the systematic approach to confirming the molecular structure of this compound. The guide includes detailed experimental protocols for spectroscopic analysis and presents all quantitative data in accessible tables. Furthermore, logical workflows for synthesis and structural determination are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Physicochemical Properties

A foundational aspect of structure elucidation involves the characterization of the compound's physical and chemical properties. These macroscopic observables provide the initial clues to the molecule's identity and purity.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Melting Point | 56-60 °C | [3][4][5][6] |

| Boiling Point | 128 °C at 5 Torr | [5][6] |

| CAS Number | 4903-09-7 | [2][3] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Solubility | Soluble in Methanol | [5][6] |

Spectroscopic Analysis for Structure Elucidation

Spectroscopic techniques are paramount in determining the precise arrangement of atoms within a molecule. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their neighboring environments within the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.73 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.69 | Doublet (J = 12.0 Hz) | 2H | Aromatic protons |

| 6.86 | Doublet (J = 12.0 Hz) | 2H | Aromatic protons |

| 3.73 | Singlet | 3H | Methoxy protons (-OCH₃) |

(Data sourced from a representative spectrum; actual shifts may vary slightly)[7]

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.4 | Aldehyde carbon (C=O) |

| 164.2 | Aromatic carbon (C-OCH₃) |

| 131.6 | Aromatic carbon |

| 129.6 | Aromatic carbon |

| 114.0 | Aromatic carbon |

| 55.2 | Methoxy carbon (-OCH₃) |

(Data sourced from a representative spectrum; actual shifts may vary slightly)[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1702 | Strong | C=O stretch (Aldehyde) |

| ~3010 | Medium | C-H stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ether) |

(Data interpreted from typical spectra of similar compounds)[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular ion) |

| 169 | [M-H]⁺ |

(Data sourced from the NIST Mass Spectrometry Data Center)[1]

Synthesis and Structural Confirmation Workflow

The elucidation of a chemical structure is a logical process that often begins with its synthesis, followed by a battery of analytical tests to confirm the proposed structure.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. The following are generalized protocols for the key analytical techniques used.

Synthesis of this compound

This protocol is adapted from a standard Williamson ether synthesis.[4]

-

Reaction Setup: To a stirred solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3 equivalents).

-

Addition of Reagent: Slowly add iodomethane (CH₃I, 3 equivalents) to the mixture at room temperature under an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80°C and stir for 1 hour.

-

Workup: After cooling, quench the reaction with deionized water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Use a suitable ionization method, such as Electron Ionization (EI).

-

Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The physicochemical properties provide a preliminary identification, while detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers conclusive proof of the molecular architecture. The synthesis of the compound and subsequent purification are critical steps that enable the acquisition of clean and interpretable analytical data. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis and characterization of organic compounds.

References

- 1. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4903-09-7 | FC70306 [biosynth.com]

- 3. This compound 97 4903-09-7 [sigmaaldrich.com]

- 4. This compound | 4903-09-7 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 4903-09-7 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]

An In-depth Technical Guide on 3-Chloro-4-methoxybenzaldehyde

This guide provides essential information regarding the chemical properties of 3-Chloro-4-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is an aromatic compound with significant applications in organic synthesis. The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C8H7ClO2[1][2][3] |

| Molecular Weight | 170.59 g/mol [1][2][3][4] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the compound's name and its fundamental chemical properties.

References

Solubility Profile of 3-Chloro-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for determining its solubility in common organic solvents using established analytical techniques: gravimetric analysis, high-performance liquid chromatography (HPLC), and UV-Vis spectroscopy. Furthermore, to provide a practical reference for formulation development and process chemistry, this guide includes an illustrative table of expected solubility based on data from a structurally analogous compound, 4-(Methylsulfonyl)benzaldehyde. This guide is intended to be a valuable resource for scientists and researchers engaged in the development of pharmaceuticals and other chemical entities involving this compound.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds. Its substitution pattern influences its physicochemical properties, including solubility, which is a critical parameter impacting reaction kinetics, purification strategies, and formulation development. Understanding the solubility of this compound in a range of common organic solvents is paramount for optimizing synthetic routes and ensuring the efficacy and stability of final products.

Illustrative Solubility Data

While specific quantitative solubility data for this compound is not found in publicly accessible literature, the following table provides an illustrative example of expected solubility behavior based on experimental data for a structurally similar compound, 4-(Methylsulfonyl)benzaldehyde, in a range of common organic solvents at various temperatures.[1] This data is intended to serve as a general guide for solvent selection and experimental design. It is strongly recommended that researchers determine the precise solubility of this compound for their specific applications using the protocols outlined in this guide.

Table 1: Illustrative Solubility of a Structurally Similar Compound (4-(Methylsulfonyl)benzaldehyde) in Common Organic Solvents (mole fraction, 10³x) [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Acetonitrile | Toluene | Ethyl Acetate |

| 283.15 | 10.55 | 6.85 | 4.89 | 3.98 | 3.45 | 25.43 | 18.98 | 5.67 | 15.21 |

| 288.15 | 12.67 | 8.23 | 5.88 | 4.78 | 4.15 | 30.54 | 22.79 | 6.81 | 18.27 |

| 293.15 | 15.22 | 9.89 | 7.06 | 5.75 | 4.98 | 36.68 | 27.37 | 8.18 | 21.94 |

| 298.15 | 18.28 | 11.88 | 8.48 | 6.91 | 5.98 | 44.05 | 32.87 | 9.83 | 26.35 |

| 303.15 | 21.95 | 14.27 | 10.19 | 8.30 | 7.18 | 52.91 | 39.48 | 11.81 | 31.65 |

| 308.15 | 26.36 | 17.14 | 12.24 | 9.97 | 8.63 | 63.55 | 47.42 | 14.18 | 38.01 |

| 313.15 | 31.66 | 20.59 | 14.70 | 11.98 | 10.36 | 76.32 | 56.95 | 17.03 | 45.65 |

| 318.15 | 38.02 | 24.73 | 17.66 | 14.39 | 12.45 | 91.66 | 68.40 | 20.45 | 54.83 |

Note: This data is for 4-(Methylsulfonyl)benzaldehyde and is provided for illustrative purposes only. Actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

The following sections detail three common and reliable methods for determining the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.[2][3][4][5]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: Accurately transfer a known volume or mass of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are sparingly soluble or when only small sample volumes are available.[6][7][8][9]

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1-3).

-

Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (this may be the same as the test solvent or a different solvent in which the compound is freely soluble).

-

HPLC Analysis:

-

Instrumentation: Use a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the wavelength of maximum absorbance for this compound.

-

Mobile Phase: A suitable mobile phase should be chosen to achieve good separation and peak shape.

-

Injection: Inject the filtered saturated solution and the calibration standards into the HPLC system.

-

-

Data Analysis:

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Concentration Determination: Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Solubility Calculation: The determined concentration represents the solubility of the compound in the test solvent.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy offers a rapid and straightforward method for determining solubility, provided the solute has a distinct chromophore and does not interact with the solvent in a way that significantly alters its absorbance spectrum.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Spectroscopic Measurement:

-

Wavelength of Maximum Absorbance (λmax): Scan a standard solution to determine the λmax of this compound.

-

Absorbance Readings: Measure the absorbance of the calibration standards and the filtered saturated solution at the determined λmax using a calibrated UV-Vis spectrophotometer. The solvent should be used as the blank.

-

-

Data Analysis:

-

Calibration Curve: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. This should follow the Beer-Lambert law.

-

Concentration Determination: Determine the concentration of the saturated solution from its absorbance using the calibration curve.

-

-

Solubility Calculation: The calculated concentration is the solubility of the compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. scribd.com [scribd.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. ptfarm.pl [ptfarm.pl]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthesis of 3-Chloro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 3-Chloro-4-methoxybenzaldehyde. It includes standardized experimental protocols for the determination of these properties and outlines a synthetic pathway for its preparation. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants for the identification and purity assessment of a chemical compound. The experimentally determined values for this compound are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 53.00 °C[1] | - |

| 56-60 °C | (literature value) | |

| Boiling Point | 128.00 °C[1] | at reduced pressure (5 Torr) |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this transition is sharp. The presence of impurities typically causes a depression and broadening of the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height) into the sealed end.[2][3]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[4][5] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or heating block

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath. The entire system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 5 Torr), which is monitored with a manometer.

-

Heating: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6]

-

Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[6]

Synthesis Workflow

This compound can be synthesized from 3-chlorobenzaldehyde and methoxyacetone through a hydroxylation reaction.[1] The logical workflow for this synthesis is depicted below.

Caption: Synthesis of this compound.

References

Spectroscopic Profile of 3-Chloro-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxybenzaldehyde (C₈H₇ClO₂), a valuable intermediate in pharmaceutical synthesis and materials science. The document details available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound. Experimental protocols, where available, are also outlined to assist in the replication and validation of these findings.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 4903-09-7

-

Molecular Weight: 170.59 g/mol

-

Appearance: White to off-white crystalline powder

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2750 | Medium | C-H stretch (aldehyde) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-O stretch (aryl ether) |

| ~800 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton |

| ~7.8 | Doublet | 1H | Aromatic proton |

| ~7.7 | Doublet | 1H | Aromatic proton |

| ~7.0 | Doublet | 1H | Aromatic proton |

| ~3.9 | Singlet | 3H | Methoxy protons |

No experimental ¹³C NMR data for this compound has been found in publicly accessible databases. However, based on the known chemical shifts of 3-methoxybenzaldehyde and the expected substituent effects of a chlorine atom, the predicted chemical shifts are presented below.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | C=O (aldehyde) |

| ~160 | C-O (methoxy-substituted) |

| ~135 | C-Cl (chloro-substituted) |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic C-CHO |

| ~112 | Aromatic CH |

| ~56 | -OCH₃ (methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the following prominent peaks are observed in the mass spectrum:

| m/z Ratio | Relative Intensity | Assignment |

| 170 | High | Molecular ion [M]⁺ |

| 169 | High | [M-H]⁺ |

| 141 | Medium | [M-CHO]⁺ |

| 126 | Medium | [M-CHO-CH₃]⁺ or [M-CO-H-CH₃]⁺ |

| 98 | Medium | Further fragmentation |

The presence of a chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Experimental Protocols

While specific experimental protocols for the acquisition of the cited data for this compound are not detailed in the available sources, the following are generalized methodologies for obtaining such spectra.

FTIR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal reference (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample before they enter the MS.

-

Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode. The instrument scans a range of m/z values to detect the molecular ion and its fragments.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for Spectroscopic Structural Elucidation.

This guide serves as a foundational resource for professionals working with this compound. The presented data and methodologies are essential for quality control, reaction monitoring, and further research and development activities.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 3-Chloro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. The reactivity of this compound is largely dictated by the electrophilicity of its carbonyl carbon, which is modulated by the electronic effects of the chloro and methoxy substituents on the benzene ring. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyl carbon in this compound, supported by experimental protocols, comparative reactivity data, and theoretical considerations. This information is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways and pharmacologically active molecules.

Theoretical Framework: Substituent Effects on Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon in benzaldehyde derivatives is a function of the partial positive charge on the carbon atom. This charge is influenced by the interplay of inductive and resonance effects of the substituents on the aromatic ring.

-

Inductive Effect: This is the transmission of charge through sigma bonds. Electron-withdrawing groups, such as halogens, increase the electrophilicity of the carbonyl carbon by pulling electron density away from the ring and, consequently, from the carbonyl group.

-

Resonance Effect: This involves the delocalization of pi electrons through the aromatic system. Electron-donating groups with lone pairs, like the methoxy group, can donate electron density to the ring through resonance, which can decrease the electrophilicity of the carbonyl carbon.

In the case of this compound, we have two competing effects:

-

The chloro group at the meta position is primarily an electron-withdrawing group through its inductive effect (-I). Its resonance effect (+R) is weaker and less influential from the meta position.

-

The methoxy group at the para position is a strong electron-donating group through its resonance effect (+R), which tends to decrease the electrophilicity of the carbonyl carbon. It also has a weaker electron-withdrawing inductive effect (-I).

The overall electrophilicity of the carbonyl carbon in this compound is a net result of these opposing electronic influences. The strong +R effect of the methoxy group is expected to have a more dominant influence than the -I effect of the chloro group, leading to a moderately activated or slightly deactivated carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.

Hammett Equation

The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds. It is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

Quantitative Data and Comparative Reactivity

Direct kinetic data for nucleophilic addition to this compound is scarce in the literature. However, we can infer its reactivity by comparing it with data for other substituted benzaldehydes in similar reactions. The following table summarizes the relative rate constants for the Wittig reaction and oxidation of various substituted benzaldehydes.

| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |

| p-NO₂ | Wittig Reaction | 14.7 |

| m-NO₂ | Wittig Reaction | 10.5 |

| p-Cl | Wittig Reaction | 2.75 |

| H | Wittig Reaction | 1.00 |

| p-CH₃ | Wittig Reaction | 0.45 |

| p-OCH₃ | Wittig Reaction | 0.23 |

| p-NO₂ | Oxidation with BTMACB | 1.62 |

| m-NO₂ | Oxidation with BTMACB | 1.35 |

| p-Cl | Oxidation with BTMACB | 0.55 |

| H | Oxidation with BTMACB | 1.00 |

| p-CH₃ | Oxidation with BTMACB | 2.51 |

| p-OCH₃ | Oxidation with BTMACB | 6.31 |

Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1]

From this data, we can observe that electron-withdrawing groups (like p-Cl) generally increase the rate of nucleophilic addition (Wittig reaction) by enhancing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (like p-OCH₃) decrease the rate.[1] For this compound, the activating effect of the chloro group is likely counteracted by the deactivating effect of the methoxy group. Therefore, its reactivity in nucleophilic addition reactions is expected to be comparable to or slightly less than that of unsubstituted benzaldehyde.

Experimental Protocols

The electrophilic nature of the carbonyl carbon in this compound is best demonstrated through its reactions with various nucleophiles. Below are detailed protocols for key reactions.

Reductive Amination

This reaction demonstrates the susceptibility of the carbonyl carbon to nucleophilic attack by an amine, followed by reduction of the resulting imine.

Workflow:

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and ammonium acetate (10 eq) in methanol (10 mL per mmol of aldehyde). Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 20 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Claisen-Schmidt Condensation (Chalcone Synthesis)

This base-catalyzed condensation with an acetophenone derivative highlights the electrophilicity of the carbonyl carbon in an aldol-type reaction.

Workflow:

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol (15-20 mL).

-

Base Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (2.0 eq) in water dropwise. A change in color and the formation of a precipitate are typically observed.[2][3]

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours.

-

Isolation: Pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid to a pH of ~7.

-

Purification: Filter the precipitated crude chalcone using a Büchner funnel, wash with cold water, and dry. Recrystallize the product from ethanol to obtain the pure chalcone.[2][4]

Wittig Reaction

The Wittig reaction provides a classic example of nucleophilic attack by a phosphorus ylide on the carbonyl carbon to form an alkene.

Workflow:

Procedure:

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise. Stir the resulting mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to form the ylide.

-

Reaction with Aldehyde: Dissolve this compound in anhydrous THF and add it to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Spectroscopic Characterization

The carbonyl group of this compound can be characterized by various spectroscopic techniques, which can also provide indirect evidence of its electrophilicity.

| Spectroscopic Data | |

| Infrared (IR) Spectroscopy | The C=O stretching frequency in the IR spectrum of this compound is a key indicator of the carbonyl bond's character. The position of this band is influenced by the electronic effects of the substituents. For this compound, the C=O stretch is typically observed in the range of 1680-1700 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift of the aldehydic proton is highly sensitive to the electronic environment of the carbonyl group. In the ¹H NMR spectrum of this compound, the aldehydic proton signal appears as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The exact chemical shift reflects the degree of deshielding caused by the carbonyl group and the aromatic ring. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is a direct probe of its electrophilicity. A more downfield chemical shift generally correlates with a more electron-deficient (i.e., more electrophilic) carbonyl carbon. For this compound, the carbonyl carbon resonance is expected in the range of δ 190-195 ppm. |

| Mass Spectrometry (MS) | Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of this compound upon ionization can reveal the stability of the acylium ion (M-H)⁺, which can be related to the electrophilicity of the carbonyl group. |

Spectroscopic data can be accessed from public databases such as PubChem (CID 78619).[5]

Logical Relationships and Influencing Factors

The electrophilicity of the carbonyl carbon in this compound is a result of a balance between several factors. The following diagram illustrates these relationships.

Conclusion

The electrophilicity of the carbonyl carbon in this compound is a nuanced property governed by the competing electron-withdrawing inductive effect of the meta-chloro group and the potent electron-donating resonance effect of the para-methoxy group. While the methoxy group's effect likely predominates, rendering the carbonyl carbon moderately reactive, the presence of the chloro group still influences its chemical behavior. Understanding these electronic interactions is paramount for predicting the outcomes of reactions and for the strategic design of synthetic routes in drug discovery and materials science. The provided experimental protocols offer practical methods to exploit the electrophilic nature of this versatile building block. Further quantitative kinetic studies would be invaluable for a more precise determination of its reactivity profile.

References

An In-depth Technical Guide to the Reactivity of 3-Chloro-4-methoxybenzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and other fine chemicals. Its chemical behavior is dictated by two primary reactive centers: the electrophilic carbonyl carbon of the aldehyde group and the electron-deficient aromatic ring. The interplay of the substituents—the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups, and the electron-donating methoxy (-OCH3) group—creates a unique reactivity profile that allows for a variety of transformations. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, detailing key reactions, mechanisms, and experimental considerations.

Reactivity at the Carbonyl Group

The aldehyde functional group is the most prominent site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic. The reactivity of this site is further influenced by the substituents on the aromatic ring. The chlorine atom and the aldehyde group itself are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon.[1] Conversely, the methoxy group is electron-donating through resonance, which slightly mitigates this effect.

Reductive Amination

Reductive amination is a powerful method for converting aldehydes into amines.[2] The reaction proceeds in two stages: the initial formation of an imine or iminium ion via nucleophilic addition of an amine to the carbonyl, followed by reduction to the corresponding amine.[3] This method is crucial for synthesizing key intermediates in pharmaceutical development.[4]

Key Challenges & Solutions:

-

Low Yield: Can result from incomplete imine formation or premature reduction of the aldehyde to an alcohol.[3] Using a dehydrating agent can drive the equilibrium towards the imine, and selecting a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can selectively reduce the iminium ion over the aldehyde.[3]

-

Impurity Formation: The primary side-products are the corresponding alcohol (from aldehyde reduction) and secondary amines from over-alkylation. Using a large excess of the ammonia source can favor the formation of the primary amine.[3]

Experimental Protocol: Synthesis of 3-Chloro-4-methoxybenzenemethanamine [3]

-

Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol (5-10 mL per mmol of aldehyde).

-

Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, maintaining a temperature below 20 °C.

-

Allow the reaction to stir at room temperature for an additional 2-3 hours after the addition is complete.

-

Workup and Purification: Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate in vacuo to yield the crude product, which can be further purified by column chromatography or acid-base extraction.

Caption: Workflow for the synthesis of an amine from this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, cyanoacetic acid) to the aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] This reaction is a cornerstone for carbon-carbon bond formation.[7] The reaction is typically catalyzed by a weak base, such as an amine.[6]

Table 1: Conditions for Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Malononitrile | Ammonium Acetate | None (Solvent-free) | Sonication, RT, 5-7 min | High | [8] |

| Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Vigorous stirring, RT | Good | [9] |

| Thiobarbituric acid | Piperidine | Ethanol | Not specified | Not specified |[6] |

Experimental Protocol: Green Synthesis of 2-(3-Chloro-4-methoxybenzylidene)malononitrile [8]

-

Mixing: In a 50 mL beaker, mix this compound (0.01 mol) and malononitrile (0.01 mol).

-

Catalyst Addition: Add a catalytic amount (a pinch) of ammonium acetate to the mixture with continuous stirring.

-

Reaction: Place the beaker in an ultrasonic bath (sonicator) at room temperature for 5-7 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the solid product is typically pure enough for many applications.

-

Purification (Optional): Recrystallize the crude product from an n-hexane/ethyl acetate mixture to obtain pure crystals.

Caption: General mechanism of the Knoevenagel condensation reaction.

Wittig Reaction

The Wittig reaction provides a reliable route to synthesize alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[10] A key advantage is that the double bond is formed at a specific, predetermined location.[10] The reaction proceeds through a cyclic oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide, driving the reaction forward.[11][12]

Table 2: Wittig Reaction Parameters

| Ylide Type | Expected Product Geometry | Typical Base for Ylide Generation | Reference |

|---|---|---|---|

| Non-stabilized (R=alkyl) | (Z)-alkene | n-BuLi, NaNH₂, NaH | [11][12] |

| Stabilized (R=EWG) | (E)-alkene | NaOMe, NEt₃, K₃PO₄ |[11][13] |

Experimental Protocol: General Synthesis of an Alkene via Wittig Reaction [14]

-

Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-BuLi, NaOH) in an appropriate solvent.

-

Reaction: In a separate flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, THF).

-

Add the freshly prepared ylide solution to the aldehyde solution and stir vigorously at room temperature for 30 minutes to several hours. The reaction progress can often be observed by a color change.

-

Precipitation: Upon completion, add a co-solvent like a 1:1 mixture of propanol/water to precipitate the crude alkene product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude solid from a suitable solvent (e.g., 1-propanol) to yield the pure alkene.

Caption: Simplified mechanism of the Wittig reaction.

Grignard and Organolithium Additions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup.[15] These reactions are fundamental for creating new carbon-carbon bonds. Care must be taken to use dry solvents and inert atmospheres, as these reagents are highly reactive towards water and oxygen.[15]

Reactivity at the Aromatic Ring

While reactions at the carbonyl are most common, the aromatic ring itself can undergo nucleophilic aromatic substitution (SNAr), particularly due to the presence of the electron-withdrawing aldehyde group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, this process typically occurs via a two-step addition-elimination mechanism.[16][17]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the departure of the leaving group.

For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[18] In this compound, the aldehyde group (-CHO) is a moderately activating EWG, and it is positioned ortho to the chlorine atom, which facilitates SNAr at the C-Cl bond.

Table 3: Factors Influencing SNAr Reactivity

| Factor | Effect on this compound | Rationale | Reference |

|---|---|---|---|

| Electron-Withdrawing Group | -CHO group activates the ring | Stabilizes the negative charge of the Meisenheimer complex through resonance. | [18] |

| Position of EWG | ortho position is activating | Allows for direct delocalization of the negative charge onto the aldehyde's oxygen atom. | [17] |

| Leaving Group | Chlorine is a viable leaving group | The rate-determining step is the nucleophilic attack, not the C-Cl bond cleavage. | [18] |

| Nucleophile | Requires a strong nucleophile | Strong nucleophiles (e.g., alkoxides, amides, thiolates) are needed to attack the electron-rich ring. |[17] |

Caption: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocol: General Synthesis of an Ether via SNAr

This protocol is generalized from procedures for similar substrates, as specific data for this compound is sparse.

-

Base and Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), add a suitable alcohol (R-OH, the incoming nucleophile) to a polar aprotic solvent like DMF or DMSO.

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the alkoxide nucleophile. Stir until gas evolution ceases.

-

Reaction: Add this compound (1 equivalent) to the solution.

-

Heat the reaction mixture (e.g., to 80-120 °C) and monitor by TLC. The reaction may take several hours.

-

Workup: Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization.

Conclusion

This compound exhibits a dual reactivity profile that makes it a valuable intermediate in synthetic chemistry. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, providing access to a wide array of functional groups including amines, alkenes, and alcohols. Concurrently, the chlorine-substituted aromatic ring, activated by the ortho-aldehyde group, is susceptible to nucleophilic aromatic substitution. A thorough understanding of these competing and complementary pathways, along with careful selection of reagents and reaction conditions, allows researchers to strategically and efficiently utilize this versatile building block in the development of complex molecular targets.

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. beyondbenign.org [beyondbenign.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. グリニャール試薬 [sigmaaldrich.com]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. byjus.com [byjus.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Health and Safety of 3-Chloro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 3-Chloro-4-methoxybenzaldehyde (CAS No: 4903-09-7), a chemical compound utilized in organic synthesis and as an intermediate in the pharmaceutical and materials science sectors.[1] Due to its hazardous properties, a thorough understanding of its risk profile and handling requirements is essential for ensuring laboratory safety.

Chemical Identification and Physical Properties

This compound is an aromatic compound with the molecular formula C₈H₇ClO₂.[2][3][4] It is also known by its synonyms, 3-Chloro-p-anisaldehyde and 3-Chloroanisaldehyde.[3][5][6] The table below summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 4903-09-7 | [2][4][5][7] |

| Molecular Formula | C₈H₇ClO₂ | [2][3][4] |

| Molecular Weight | 170.59 g/mol | [3][4][5] |

| Appearance | White to almost white powder/crystal | [6] |

| Melting Point | 53-60 °C | [1][4][5] |

| Boiling Point | 128 °C (at 5 Torr) | [4][6] |

| Flash Point | 120.70 °C | [4] |

| Solubility | Soluble in Methanol | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to its irritant properties.[3] All personnel handling this compound must be fully aware of its GHS classification, summarized below.

| GHS Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word:Warning [2][3][7] Pictogram:GHS07 (Exclamation Mark) [2]

Toxicological Profile and Exposure Pathways

While the toxicological properties of this compound have not been thoroughly investigated, the available data clearly indicate its potential to cause irritation upon contact with the skin, eyes, and respiratory system.[2] One study notes its high cytotoxicity and its ability to induce melanogenesis in rat striatal membranes, although this is a specific biological activity rather than a comprehensive toxicological assessment.[4]

The primary routes of occupational exposure are inhalation of the dust, direct skin contact, and eye contact. The logical pathway from exposure to the manifestation of symptoms is depicted below.

Caption: Logical pathway from exposure to symptom manifestation.

Experimental Protocols: Safe Handling and Storage

Due to the lack of specific experimental safety studies, a general protocol for the safe handling of this compound is provided based on established best practices for irritant chemicals.

-

Ventilation: All handling of this substance should occur in a well-ventilated area.[2][8] A mechanical exhaust system, such as a chemical fume hood, is required to minimize inhalation exposure.[2]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

A summary of the required PPE is provided below.

| Protection Type | Specification | Source(s) |

| Eye/Face | Chemical safety goggles or glasses conforming to OSHA/EN 166 standards. | [2][8] |

| Skin | Compatible, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure. | [2][8] |

| Respiratory | For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | [2] |

The following workflow must be adhered to when working with this compound.

Caption: Standard workflow for safely handling this compound.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Recommended storage temperature is between 10°C and 25°C.[4]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][9]

Emergency and First Aid Procedures

Immediate action is critical in the event of an exposure. The following table outlines the recommended first aid measures.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [2][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [2][8] |

| Eye Contact | Immediately flush eyes with plenty of flowing water for 10-15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult an ophthalmologist immediately. | [2] |

| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention. | [2][8] |

-

Evacuate unnecessary personnel from the area.[9]

-

Wear appropriate personal protective equipment, including respiratory protection if dust is present.[2]

-

Avoid generating dust.[8]

-

Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[9]

-

Thoroughly clean and ventilate the contaminated area.[2]

Disposal Considerations

Waste material must be treated as hazardous.

-

Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

Regulations: All disposal practices must comply with applicable federal, state, and local regulations.[2] Do not allow the chemical to enter drains or surface water.[8]

Conclusion

This compound is a valuable chemical intermediate that poses moderate health risks, primarily as an irritant to the skin, eyes, and respiratory system. Adherence to the safe handling protocols, consistent use of appropriate engineering controls and personal protective equipment, and a clear understanding of emergency procedures are paramount for professionals working with this compound. The absence of comprehensive toxicological data necessitates a cautious approach, treating the substance with respect to minimize any potential for exposure.

References

- 1. This compound | 4903-09-7 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4903-09-7 | FC70306 [biosynth.com]

- 5. This compound 97 4903-09-7 [sigmaaldrich.com]

- 6. This compound | 4903-09-7 [amp.chemicalbook.com]

- 7. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

Methodological & Application

Application Note and Protocol: Synthesis of 3-Chloro-4-methoxybenzaldehyde from 3-chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its substituted benzaldehyde structure serves as a key building block in the construction of more complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the methylation of 3-chloro-4-hydroxybenzaldehyde. The presented method is a Williamson ether synthesis, a robust and widely used reaction for forming ethers from an alkoxide and an organohalide. In this case, the phenoxide of 3-chloro-4-hydroxybenzaldehyde is reacted with a methylating agent.

Chemical Reaction

Application of 3-Chloro-4-methoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Introduction

3-Chloro-4-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its substituted benzene ring, featuring both a chloro and a methoxy group, allows for a range of chemical transformations, making it a valuable precursor for complex drug molecules. The presence of these functional groups can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including the precursor to the PDE-5 inhibitor Avanafil and biologically active chalcones.